Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate
Overview
Description
Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate is a chemical compound with the molecular formula C14H20N2O4 . It is a solid substance under normal conditions . The compound has a molecular weight of 280.32 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O4/c1-5-19-12(17)9-10-7-6-8-11(15-10)16-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,16,18)
. This code represents the molecular structure of the compound. The compound’s canonical SMILES representation is CCOC(=O)CC1=NC(=CC=C1)NC(=O)OC(C)(C)C
.
Physical And Chemical Properties Analysis
Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate is a solid substance . It has a molecular weight of 280.32 g/mol . The compound has a flash point of 162.2°C and a boiling point of 344.6°C at 760 mmHg . The compound should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Agricultural Chemistry
In the field of agricultural chemistry, this compound’s derivatives could be investigated for their potential use as growth promoters or pesticides. The pyridine ring, in particular, is a common motif in many agrochemicals due to its ability to interact with biological systems in plants and pests.
Each of these applications demonstrates the versatility and importance of Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate in scientific research. Its multifunctional nature allows it to be a valuable tool in various branches of chemistry and related disciplines .
Safety and Hazards
The compound is classified under the GHS07 category . The hazard statements associated with the compound are H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261, P305+P351+P338 . These statements advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
ethyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)9-10-7-6-8-11(15-10)16-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIXLJAEIGXSSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.